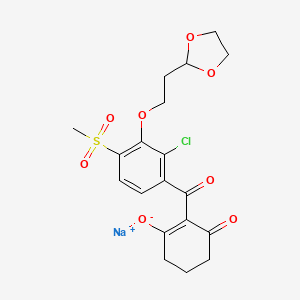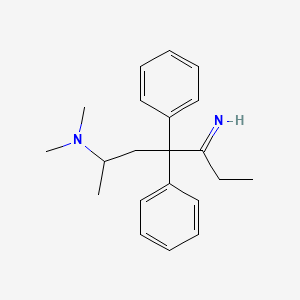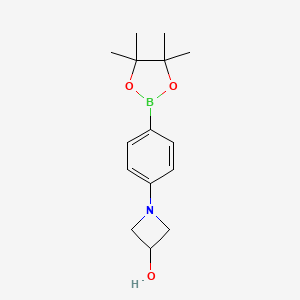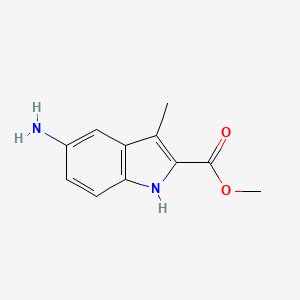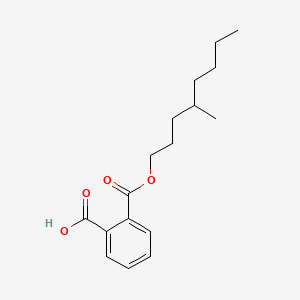
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) is a synthetic organic compound known for its role as an impurity in the synthesis of certain progestogens, such as desogestrel . This compound is characterized by its unique cyclic structure, which includes an ethylene acetal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) typically involves the reaction of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione with ethylene glycol under acidic conditions to form the cyclic acetal . The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the synthesis of progestogens and other steroidal compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclic acetal structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include steroidogenesis and hormone regulation .
Comparison with Similar Compounds
Similar Compounds
Desogestrel: A progestogen with low androgenic potency.
Etonogestrel: Another progestogen with similar structural features.
Levonorgestrel: A widely used progestogen in contraceptives.
Uniqueness
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) is unique due to its specific cyclic acetal structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
149438-01-7 |
|---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(8'S,9'S,10'R,13'S,14'S)-13'-ethyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C22H30O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-18,20H,2-3,5-13H2,1H3/t16-,17-,18-,20+,21-/m0/s1 |
InChI Key |
OTXKUBNWDUXNIS-RDIJVOARSA-N |
Isomeric SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2=O)OCCO5 |
Canonical SMILES |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2=O)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
